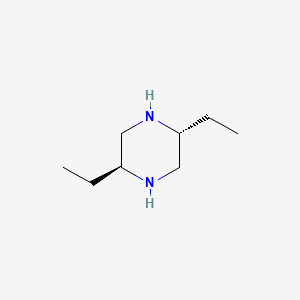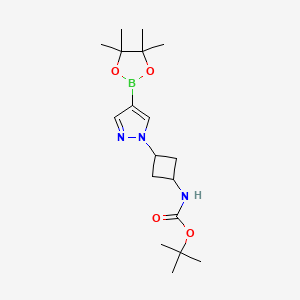
5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide: is a chemical compound with the molecular formula C13H18FNO2 and a molecular weight of 239.29 g/mol It is characterized by the presence of a fluorine atom, a hydroxyl group, and two isopropyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzoic acid and diisopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the benzamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide can undergo oxidation reactions, typically involving the hydroxyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions may target the carbonyl group in the benzamide structure. Reducing agents such as lithium aluminum hydride can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate in the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: It may be explored for its pharmacological properties, including anti-inflammatory or antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The hydroxyl and fluorine groups may participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Fluoro-2-hydroxybenzamide: Lacks the diisopropyl groups, which may affect its solubility and reactivity.
2-Hydroxy-N,N-diisopropylbenzamide: Lacks the fluorine atom, which may influence its electronic properties and biological activity.
5-Fluoro-N,N-diisopropylbenzamide: Lacks the hydroxyl group, which may alter its hydrogen bonding capabilities.
Uniqueness: 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide is unique due to the combination of its functional groups. The presence of both fluorine and hydroxyl groups, along with the diisopropyl substituents, imparts distinct chemical and biological properties that differentiate it from similar compounds .
Propriétés
IUPAC Name |
5-fluoro-2-hydroxy-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-8(2)15(9(3)4)13(17)11-7-10(14)5-6-12(11)16/h5-9,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZYSYIRBNFPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8223619.png)









![hexadecacyclo[27.10.1.02,28.05,27.06,25.09,24.010,22.013,21.014,19.017,37.018,35.020,33.023,32.026,31.030,34.036,40]tetraconta-1,3,5,7,9,11,13,15,17(37),18,20(33),21,23(32),24,26(31),27,29,34,36(40),38-icosaene](/img/structure/B8223685.png)



